molecular formula C8H10N6O3 B12333814 2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide

2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide

Cat. No.: B12333814
M. Wt: 238.20 g/mol
InChI Key: LXKBFSRDIMYSCY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system attached to a hydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a purine derivative and a hydroxypropanamide precursor. This reaction typically requires the use of a suitable catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted purine compounds with different functional groups.

Scientific Research Applications

2-Hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide include other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar purine ring system.

    Allopurinol: A purine analog used as a medication to treat gout and hyperuricemia.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N6O3

Molecular Weight

238.20 g/mol

IUPAC Name

2-hydroxy-3-(2-imino-6-oxo-5H-purin-7-yl)propanamide

InChI

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-4,15H,1H2,(H2,9,16)(H2,10,13,17)

InChI Key

LXKBFSRDIMYSCY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=N)NC(=O)C2N1CC(C(=O)N)O

Origin of Product

United States

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